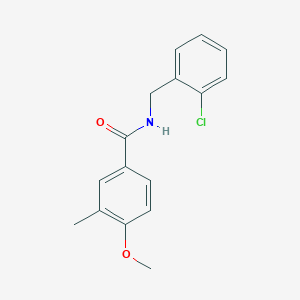

N-(2-chlorobenzyl)-4-methoxy-3-methylbenzamide

Übersicht

Beschreibung

This section would usually provide an overview of the compound, including its relevance and applications. However, specific studies directly related to "N-(2-chlorobenzyl)-4-methoxy-3-methylbenzamide" were not found. Instead, we'll examine studies related to similar compounds to infer potential attributes and applications.

Synthesis Analysis

The synthesis of similar compounds typically involves acylation reactions and characterizations by NMR and elemental analysis. For example, a related compound was synthesized through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF (Karabulut et al., 2014). This method could potentially be adapted for the synthesis of N-(2-chlorobenzyl)-4-methoxy-3-methylbenzamide.

Molecular Structure Analysis

Molecular structure is typically determined by X-ray diffraction and DFT calculations. For example, molecular structures of similar compounds were optimized and compared with X-ray crystallographic data, providing insights into bond lengths, angles, and dihedral angles, highlighting the minor effects of crystal packing and dimerization (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical properties such as reactivity and stability under various conditions can be inferred from similar compounds. Although specific reactions for N-(2-chlorobenzyl)-4-methoxy-3-methylbenzamide are not detailed, similar compounds have undergone various organic reactions, including condensation and metalation, to produce new derivatives (Reitz & Massey, 1990).

Physical Properties Analysis

Physical properties such as melting point, boiling point, and solubility are critical for understanding a compound's behavior in different environments. While specific data for N-(2-chlorobenzyl)-4-methoxy-3-methylbenzamide were not found, closely related benzamide derivatives display significant insights into their solubility, density, and refractive index (Sawale et al., 2016).

Chemical Properties Analysis

Chemical properties, including reactivity with other chemicals, stability, and degradation pathways, can be deduced from studies on similar molecules. For instance, compounds similar to N-(2-chlorobenzyl)-4-methoxy-3-methylbenzamide have been investigated for their binding profiles and chemical interactions (Perrone et al., 2000).

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

Research on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has involved the preparation through acylation reactions and characterization by NMR, elemental analysis, and X-ray diffraction. Studies have explored the influence of intermolecular interactions like dimerization and crystal packing on molecular geometry, utilizing calculations for different models (monomer, dimer, etc.) to compare with crystallographic data. These interactions, while having a minor effect on bond lengths and angles, significantly influence dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Drug Metabolism and Detection

Research into the metabolism of related compounds has identified N-(hydroxymethyl) compounds as major metabolites, investigating their stability and conversion processes. Studies have detailed the metabolic pathways, including oxidative metabolism leading to the formation of N-(hydroxymethyl)-benzamide and its detection in biological systems (Ross et al., 1983). Additionally, the synthesis of metoclopramide metabolites and their detection in human urine have been accomplished, highlighting the challenges and methodologies for identifying drug metabolites in biological samples (Maurich et al., 1994).

Photocatalytic Reactions

Investigations into the photocatalytic oxidation of benzyl alcohol and its derivatives, including those structurally related to "N-(2-chlorobenzyl)-4-methoxy-3-methylbenzamide", have been conducted. These studies have focused on the conversion into corresponding aldehydes using TiO2 photocatalysts under oxygen atmosphere and light irradiation. The research has elucidated the mechanisms and efficiency of these photocatalytic processes, providing insight into their potential applications in environmental and synthetic chemistry (Higashimoto et al., 2009).

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-methoxy-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-9-12(7-8-15(11)20-2)16(19)18-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBICDKPZUZGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4615497.png)

![N-ethyl-2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4615505.png)

![1-(3-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4615507.png)

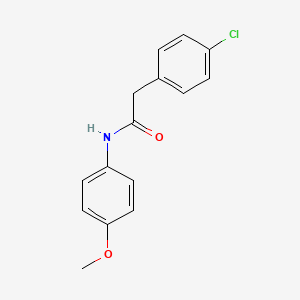

![N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B4615519.png)

amine hydrochloride](/img/structure/B4615527.png)

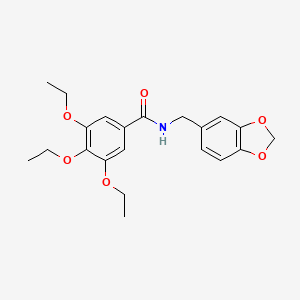

![diethyl 5-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4615588.png)

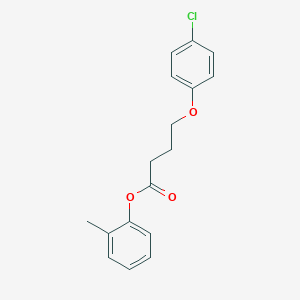

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4615606.png)

![6-{[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4615612.png)